6H,11H-isochromeno[4,3-c]chromene-6,11-dione
Description
6H,11H-Isochromeno[4,3-c]chromene-6,11-dione is a bicyclic heterocyclic compound characterized by fused isochromene and chromene rings, with two ketone groups at positions 6 and 11.
Properties
IUPAC Name |
isochromeno[4,3-c]chromene-6,11-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O4/c17-15-10-6-2-1-5-9(10)13-14(20-15)11-7-3-4-8-12(11)19-16(13)18/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOQPUAAVDHXQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4OC3=O)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347470 | |
| Record name | 6H,11H-[2]Benzopyrano[4,3-c][1]benzopyran-6,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2288-98-4 | |
| Record name | 6H,11H-[2]Benzopyrano[4,3-c][1]benzopyran-6,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6H,11H-isochromeno[4,3-c]chromene-6,11-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of substituted salicylaldehydes with α,β-unsaturated carbonyl compounds to form the chromene core . This process can be carried out under metal-free conditions, making it environmentally friendly . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6H,11H-isochromeno[4,3-c]chromene-6,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives, which may have different chemical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the chromene ring, altering its chemical behavior.
Cyclization: The compound can undergo cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and cyclization reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism by which 6H,11H-isochromeno[4,3-c]chromene-6,11-dione exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways within cells. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or interfering with essential enzymes . In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s fused chromene-dione system is analogous to several heterocyclic derivatives, differing primarily in substituents, ring fusion patterns, and functional groups. Below is a comparative analysis:
Physicochemical Properties
- Stability: Planar structures like ellagic acid and coumarin derivatives exhibit higher crystallinity and stability compared to non-planar analogs (e.g., DTPD). The twisted morphology of DTPD reduces shelf life, while the rigid chromene-dione framework of this compound may enhance thermal/oxidative stability .
- Solubility : Hydroxylated derivatives (e.g., ellagic acid) are polar and water-soluble, whereas alkylated or halogenated analogs (e.g., 4-chloro-3-formylcoumarin derivatives) display lipophilicity, favoring membrane permeability in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
